molecular formula C12H24N2O3 B13460271 Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate

Cat. No.: B13460271
M. Wt: 244.33 g/mol
InChI Key: QQVCOABVWXWSEW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 3-aminopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxoazetidine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition or activation of specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate is unique due to the presence of the 3-aminopropoxy group, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(3-aminopropoxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)9-16-6-4-5-13/h10H,4-9,13H2,1-3H3

InChI Key

QQVCOABVWXWSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCCCN

Origin of Product

United States

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